N-{1'-[(furan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide
Description
Properties
IUPAC Name |
N-[1-[1-(furan-2-ylmethyl)piperidin-4-yl]piperidin-4-yl]-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37F3N4O2/c29-28(30,31)22-8-9-26(32-19-22)35(27(36)21-5-2-1-3-6-21)24-12-16-34(17-13-24)23-10-14-33(15-11-23)20-25-7-4-18-37-25/h4,7-9,18-19,21,23-24H,1-3,5-6,10-17,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLIXPJIMCLMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(C2CCN(CC2)C3CCN(CC3)CC4=CC=CO4)C5=NC=C(C=C5)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{1'-[(furan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be broken down into key components:
- Furan moiety : Contributes to its pharmacological properties.
- Bipiperidine backbone : Imparts stability and enhances binding affinity to biological targets.
- Trifluoromethyl pyridine : Increases lipophilicity and may enhance bioavailability.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an antagonist or inhibitor of specific receptors involved in tumor growth and proliferation.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has shown significant antiproliferative effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer).
- Induction of Apoptosis : Flow cytometry analyses have indicated that treatment with this compound leads to increased caspase-3/7 activity, suggesting a pro-apoptotic effect.
- Cell Cycle Arrest : Studies demonstrate that the compound can induce G1 phase arrest in cancer cells, effectively halting their proliferation.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of the compound:
Case Studies
- Anticancer Activity : In a study evaluating the efficacy of this compound against various cancer cell lines, it exhibited potent cytotoxicity with IC50 values significantly lower than those of standard chemotherapeutic agents like doxorubicin.
- Neuropharmacological Effects : Research indicated potential applications in treating neurodegenerative diseases due to its ability to modulate neurotransmitter systems, although specific mechanisms remain under investigation.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to three key analogues (Table 1):
Table 1: Structural and Pharmacological Comparison
WAY-100635 Analogues (e.g., Compound 6b)
- Structural Differences: The target compound replaces the iodinated adamantyl group in 6b with a bipiperidine-furan-methyl moiety.
- Pharmacological Profile: WAY-100635 analogs exhibit subnanomolar 5-HT1A affinity but suffer from low brain uptake due to poor blood-brain barrier (BBB) penetration.
Piperidine-4-carboxamide Derivatives (e.g., KS-00003JU3)
- Structural Differences: KS-00003JU3 features a pyrimidine ring with a trifluoromethyl group instead of the target’s pyridine analog. The phenoxyphenyl group in KS-00003JU3 may reduce solubility compared to the target’s bipiperidine-furan system .
- Functional Implications: The pyridine vs. Pyridines generally exhibit stronger hydrogen-bonding capacity, which could enhance target engagement.
Key Research Findings
Receptor Selectivity: WAY-100635 derivatives (e.g., 6b) show >100-fold selectivity for 5-HT1A over dopamine D2 and adrenergic receptors . The target compound’s bipiperidine scaffold may reduce off-target interactions compared to piperazine-based ligands.
The target compound’s trifluoromethyl group and non-iodinated structure may confer superior metabolic stability.
Solubility and Bioavailability: The furan-methyl group in the target compound may improve aqueous solubility compared to adamantyl or phenoxyphenyl substituents in analogues. However, the bipiperidine core’s bulk could limit passive BBB penetration.
Preparation Methods
Synthesis of the Bipiperidine Core
The bipiperidine scaffold is central to the target compound. A common approach involves coupling two piperidine rings via alkylation or reductive amination. For example, 1,4'-bipiperidine can be synthesized by reacting 4-piperidone with a piperidine derivative under reductive conditions. In one protocol, 4-piperidone is treated with piperidine in the presence of sodium cyanoborohydride, yielding the bipiperidine backbone with high regioselectivity . Alternatively, Ullmann-type coupling using copper catalysts facilitates nitrogen-aryl bond formation, though this method is less common for aliphatic systems .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Reductive amination | Piperidine, NaBH3CN, MeOH, 25°C, 12 h | 78% | |
| Alkylation | 1-Bromo-4-piperidinopiperidine, K2CO3 | 65% |
Introduction of the Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is introduced via alkylation of the bipiperidine’s secondary amine. Furfuryl bromide is typically employed as the alkylating agent under basic conditions. In a optimized procedure, bipiperidine is dissolved in anhydrous DMF, treated with furfuryl bromide and potassium carbonate, and stirred at 50°C for 24 hours . The reaction is quenched with water, and the product is extracted with dichloromethane. Chromatographic purification (silica gel, ethyl acetate/hexane) yields the alkylated bipiperidine with >95% purity .
Challenges :
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Competing over-alkylation is mitigated by using a 1:1 molar ratio of bipiperidine to furfuryl bromide.
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Steric hindrance at the secondary amine necessitates elevated temperatures .
Preparation of 5-(Trifluoromethyl)pyridin-2-amine
The 5-(trifluoromethyl)pyridin-2-amine intermediate is synthesized via nucleophilic aromatic substitution (SNAr). 2-Chloro-5-(trifluoromethyl)pyridine is reacted with aqueous ammonia under pressure at 120°C for 48 hours . Alternatively, palladium-catalyzed amination using bis(pinacolato)diboron and a Pd(dba)2/Xantphos system achieves higher yields (82%) at lower temperatures (80°C) .
Comparative Methods
| Method | Conditions | Yield | Reference |
|---|---|---|---|
| SNAr | NH3, EtOH, 120°C, 48 h | 68% | |
| Pd-catalyzed amination | Pd(dba)2, Xantphos, B2Pin2, 80°C | 82% |
Formation of Cyclohexanecarboxamide
The cyclohexanecarboxamide segment is constructed by coupling cyclohexanecarbonyl chloride with 5-(trifluoromethyl)pyridin-2-amine. Activation of the carboxylic acid is achieved using 1,1'-carbonyldiimidazole (CDI) in THF, followed by addition of the amine and triethylamine . The reaction proceeds at room temperature for 6 hours, yielding the carboxamide after aqueous workup.
Optimization Insight :
-
CDI minimizes racemization compared to traditional coupling agents like EDC/HOBt .
-
Excess amine (1.2 eq) ensures complete conversion of the acyl imidazole intermediate .
Final Coupling and Purification
The last step involves conjugating the furan-2-ylmethyl-bipiperidine moiety with the preformed carboxamide. A nucleophilic acyl substitution is employed, where the bipiperidine amine attacks the activated carbonyl. 4-Nitrophenyl chloroformate activates the carboxamide in dichloromethane, followed by addition of the bipiperidine derivative and DMAP . The reaction is stirred at 0°C to 25°C for 18 hours, achieving >90% conversion.
Purification :
-
Crude product is purified via flash chromatography (gradient: 5–20% MeOH in DCM).
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Recrystallization from ethanol/water enhances purity to >99% .
Final Reaction Profile
| Parameter | Value |
|---|---|
| Activator | 4-Nitrophenyl chloroformate |
| Catalyst | DMAP |
| Solvent | DCM |
| Temperature | 0°C → 25°C |
| Yield | 87% |
Analytical Characterization
Critical data for the target compound include:
Q & A
Q. What are the standard synthetic protocols for N-{1'-[(furan-2-yl)methyl]-[1,4'-bipiperidine]-4-yl}-N-[5-(trifluoromethyl)pyridin-2-yl]cyclohexanecarboxamide, and how are intermediates characterized?
The synthesis typically involves multi-step reactions, including:
- Heterocyclic coupling : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
- Carboxamide formation : Activation of the cyclohexanecarboxylic acid moiety using carbodiimides (e.g., EDC/HOBt) followed by coupling with the bipiperidine-pyridine intermediate .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization. Characterization : Nuclear Magnetic Resonance (NMR; ¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) confirm structural integrity, while HPLC ensures purity (>95%) .
Q. Which spectroscopic and chromatographic methods are critical for validating the compound’s structural identity and purity?
- NMR spectroscopy : ¹H NMR identifies proton environments (e.g., trifluoromethyl singlet at δ ~7.5 ppm, furan protons at δ ~6.3–7.2 ppm). ¹³C NMR confirms carbonyl (C=O) and quaternary carbons .
- Mass spectrometry : HRMS provides exact mass (e.g., [M+H]⁺) to verify molecular formula.
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity. Method optimization includes mobile phase adjustments (acetonitrile/water with 0.1% TFA) .
Q. What preliminary biological screening approaches are recommended to assess this compound’s activity?
- In vitro assays : Target-specific enzyme inhibition (e.g., kinase or protease assays) using fluorogenic substrates. Dose-response curves (IC₅₀) are generated at 1–100 μM concentrations .
- Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK293, HepG2) to evaluate selectivity .
- Solubility and stability : Kinetic solubility in PBS (pH 7.4) and metabolic stability in liver microsomes guide further optimization .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts during synthesis?
- Key parameters : Temperature (40–100°C), catalyst loading (0.1–5 mol%), and solvent polarity (DMF vs. THF) are varied using a central composite design .
- Response surface methodology : Identifies optimal conditions (e.g., 75°C, 2 mol% Pd(PPh₃)₄) to maximize yield (>80%) while reducing impurities (<5%) .
- Statistical validation : ANOVA confirms model significance (p < 0.05), with residual analysis to detect outliers .
Q. What computational strategies predict binding affinities and metabolic pathways for this compound?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinase active sites). The trifluoromethyl group’s electron-withdrawing effects enhance binding entropy .
- Quantum mechanics/molecular mechanics (QM/MM) : Simulates reaction pathways for metabolic oxidation (e.g., cytochrome P450-mediated degradation) .
- AI-driven prediction : Machine learning (e.g., Random Forest) trains on PubChem data to forecast ADME properties .
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Orthogonal assays : Validate in vitro hits using surface plasmon resonance (SPR) for binding kinetics (kₒₙ/kₒff) .
- Pharmacokinetic profiling : Compare plasma exposure (AUC) and tissue distribution in rodent models to identify bioavailability limitations .
- Metabolite identification : LC-MS/MS detects active/inactive metabolites that explain efficacy gaps .
Q. What role does the trifluoromethyl group play in modulating target specificity and pharmacokinetics?
- Lipophilicity enhancement : LogP increases by ~1.5 units, improving blood-brain barrier penetration (critical for CNS targets) .
- Metabolic resistance : The CF₃ group reduces oxidative metabolism by CYP3A4, prolonging half-life .
- Steric effects : Bulkier substituents may hinder off-target binding, as shown in comparative SAR studies .
Q. Which stability-indicating methods are suitable for assessing degradation under varying pH and temperature?
- Forced degradation studies : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and UV light (photolytic) for 24–72 hours .
- HPLC-DAD : Monitor degradation products (e.g., hydrolyzed amide bonds at RT ~12 min) with diode array detection .
- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C using accelerated stability data (40–60°C) .
Q. How can continuous flow chemistry improve scalability and safety for large-scale synthesis?
- Microreactor systems : Enhance heat/mass transfer for exothermic steps (e.g., amide coupling) at 0.1–5 mL/min flow rates .
- In-line analytics : FTIR or Raman spectroscopy monitors reaction progress in real-time, reducing offline sampling .
- Waste minimization : Solvent recycling and catalyst immobilization (e.g., polystyrene-supported reagents) align with green chemistry principles .
Q. What strategies validate target engagement and off-target effects in complex biological systems?
- Cellular thermal shift assay (CETSA) : Quantifies target protein stabilization upon compound binding in lysates or live cells .
- Chemoproteomics : Activity-based protein profiling (ABPP) with clickable probes identifies off-target interactions .
- CRISPR-Cas9 knockout models : Confirm phenotype rescue in target-deficient cells to establish mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
